molecular formula C9H8N2O3 B6600173 ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate CAS No. 911465-02-6

ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate

Cat. No. B6600173
CAS RN: 911465-02-6
M. Wt: 192.17 g/mol
InChI Key: KBGWFLVVDNPFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate (EOPC) is an organic compound belonging to the class of oxazolopyridine carboxylates. It is a white crystalline solid with a molecular weight of 221.25 g/mol, and a melting point of 179-181°C. EOPC is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions, promoting the formation of new molecules. In addition, the compound has been shown to possess antioxidant activity, which may be due to the presence of a carboxyl group in its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells. In addition, the compound has been shown to have an inhibitory effect on the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate in laboratory experiments is its low cost and availability. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. However, the compound is highly toxic, and it should be handled with care. In addition, the compound has a low solubility in water, which can limit its use in aqueous solutions.

Future Directions

Future research on ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate should focus on its potential applications in medicinal chemistry and drug discovery. In particular, further research should be conducted to investigate the compound’s mechanism of action and its potential uses as an antioxidant and antimicrobial agent. Additionally, further studies should be conducted to explore the compound’s potential applications in organic synthesis and its ability to catalyze organic reactions. Finally, further research should be conducted to investigate the compound’s safety profile and its potential toxicity.

Synthesis Methods

Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate can be synthesized through the reaction of ethyl pyridine-2-carboxylate with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at temperatures ranging from 110 to 120°C. The resulting product is a white solid, which can be purified by recrystallization from aqueous ethanol.

Scientific Research Applications

Ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of 1,3,4-oxadiazole derivatives, which have potential applications in medicinal chemistry and drug discovery. The compound has also been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazoles and thiazoles. In addition, this compound has been used as a reagent in the synthesis of peptide-based drugs and as a catalyst in organic reactions.

properties

IUPAC Name

ethyl [1,3]oxazolo[4,5-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-6-5-10-4-3-7(6)14-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWFLVVDNPFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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